molecular formula C16H32O2 B8744687 2-Butyldodecanoic acid

2-Butyldodecanoic acid

Cat. No. B8744687
M. Wt: 256.42 g/mol
InChI Key: NELJNBHLVVOMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556495

Procedure details

The 2-benzylalkanoic and 2-butylalkanoic acids were prepared by the malonic ester method starting from diethyl benzylmalonate or diethyl butylmalonate and the appropriate alkyl bromide. The procedure used was analogous to that for the preparation of 2-methyldecanoic acid. Preparation of 2,2-dibutyldodecanoic acid was accomplished by alkylation of 2-butyldodecanoic acid using the method of Pfeffer, Silbert, and Chirinko. Hydrogenation of phytol followed by oxidation of the resulting saturated alcohol with a solution of chromium trioxide in acetic acid gave 3,7,11,15-tetramethylhexadecanoic acid.
[Compound]
Name
malonic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
saturated alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
2,2-dibutyldodecanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(C(C(OCC)=O)C(OCC)=[O:10])C1C=CC=CC=1.C(C(C(OCC)=O)C(OCC)=O)CCC.CC(CCCCCCCC)C(O)=O.C(C(CCCC)(CCCCCCCCCC)C(O)=O)CCC.C(C(CCCCCCCCCC)C(O)=O)CCC.[CH3:87][CH:88]([CH2:90][CH2:91][CH2:92][C@H:93]([CH2:95][CH2:96][CH2:97][C@H:98]([CH2:100][CH2:101][CH2:102]/[C:103](=[CH:105]/[CH2:106][OH:107])/[CH3:104])[CH3:99])[CH3:94])[CH3:89]>C(O)(=O)C.[O-2].[O-2].[O-2].[Cr+6]>[CH3:104][CH:103]([CH2:102][CH2:101][CH2:100][CH:98]([CH3:99])[CH2:97][CH2:96][CH2:95][CH:93]([CH3:94])[CH2:92][CH2:91][CH2:90][CH:88]([CH3:87])[CH3:89])[CH2:105][C:106]([OH:10])=[O:107] |f:7.8.9.10|

Inputs

Step One
Name
malonic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
saturated alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C(=O)OCC)C(=O)OCC
Step Seven
Name
alkyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)CCCCCCCC
Step Nine
Name
2,2-dibutyldodecanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C(=O)O)(CCCCCCCCCC)CCCC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C(=O)O)CCCCCCCCCC
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(CC(=O)O)CCCC(CCCC(CCCC(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04556495

Procedure details

The 2-benzylalkanoic and 2-butylalkanoic acids were prepared by the malonic ester method starting from diethyl benzylmalonate or diethyl butylmalonate and the appropriate alkyl bromide. The procedure used was analogous to that for the preparation of 2-methyldecanoic acid. Preparation of 2,2-dibutyldodecanoic acid was accomplished by alkylation of 2-butyldodecanoic acid using the method of Pfeffer, Silbert, and Chirinko. Hydrogenation of phytol followed by oxidation of the resulting saturated alcohol with a solution of chromium trioxide in acetic acid gave 3,7,11,15-tetramethylhexadecanoic acid.
[Compound]
Name
malonic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
saturated alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
2,2-dibutyldodecanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(C(C(OCC)=O)C(OCC)=[O:10])C1C=CC=CC=1.C(C(C(OCC)=O)C(OCC)=O)CCC.CC(CCCCCCCC)C(O)=O.C(C(CCCC)(CCCCCCCCCC)C(O)=O)CCC.C(C(CCCCCCCCCC)C(O)=O)CCC.[CH3:87][CH:88]([CH2:90][CH2:91][CH2:92][C@H:93]([CH2:95][CH2:96][CH2:97][C@H:98]([CH2:100][CH2:101][CH2:102]/[C:103](=[CH:105]/[CH2:106][OH:107])/[CH3:104])[CH3:99])[CH3:94])[CH3:89]>C(O)(=O)C.[O-2].[O-2].[O-2].[Cr+6]>[CH3:104][CH:103]([CH2:102][CH2:101][CH2:100][CH:98]([CH3:99])[CH2:97][CH2:96][CH2:95][CH:93]([CH3:94])[CH2:92][CH2:91][CH2:90][CH:88]([CH3:87])[CH3:89])[CH2:105][C:106]([OH:10])=[O:107] |f:7.8.9.10|

Inputs

Step One
Name
malonic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
saturated alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C(=O)OCC)C(=O)OCC
Step Seven
Name
alkyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)CCCCCCCC
Step Nine
Name
2,2-dibutyldodecanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C(=O)O)(CCCCCCCCCC)CCCC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C(=O)O)CCCCCCCCCC
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(CC(=O)O)CCCC(CCCC(CCCC(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.